Isorhamnetin-3-O-neohespeidoside

Catalog No.
S1493642
CAS No.
55033-90-4
M.F
C28H32O16
M. Wt
624.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorhamnetin-3-O-neohespeidoside

CAS Number

55033-90-4

Product Name

Isorhamnetin-3-O-neohespeidoside

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

InChI

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3

InChI Key

QHLKSZBFIJJREC-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O

Synonyms

Isorhamnetin 3-O-Neohesperidoside; Isorhamnetin 3-O-Neohesperoside; 3-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one; Calendoflavoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O

Anti-inflammatory properties:

  • Studies suggest that calendoflavoside might possess anti-inflammatory properties. For example, a 2013 study published in the journal "Fitoterapia" found that calendoflavoside exhibited anti-inflammatory effects in human cells. []

Antioxidant activity:

  • Calendoflavoside has also been shown to exhibit antioxidant activity in various studies. A 2011 study published in the journal "Natural Product Research" reported that calendoflavoside demonstrated free radical scavenging activity, suggesting its potential antioxidant properties. []

Wound healing:

  • Some research suggests that calendoflavoside might play a role in wound healing. A 2015 study published in the journal "PLOS ONE" investigated the effects of calendoflavonoids, including calendoflavoside, on wound healing in mice. The study yielded promising results, suggesting the potential of these compounds for wound healing applications. []

Isorhamnetin-3-O-neohespeidoside is a flavonoid compound characterized by the molecular formula C28H32O16 and a molecular weight of 624.55 g/mol. This compound is a glycoside of isorhamnetin, which is a methylated derivative of quercetin. Isorhamnetin-3-O-neohespeidoside is primarily isolated from natural sources such as Pollen typhae and exhibits a yellow powder appearance, being soluble in methanol and other organic solvents .

The specific mechanism of action of Calendoflavoside within the body is not well-established. However, its structural similarity to other flavonoids suggests it might possess antioxidant and anti-inflammatory properties []. More research is needed to elucidate its specific biological effects.

Information on the safety profile of Calendoflavoside is scarce. As with any new compound, proper handling and safety precautions are recommended during research.

Limitations and Future Research

Research on Calendoflavoside is in its early stages. More studies are needed to understand its:

  • Biosynthesis: How it's produced in marigolds.
  • Pharmacological effects: Potential health benefits and mechanisms of action.
  • Safety profile: Potential toxicity and interactions with other compounds.
Typical of flavonoids, including:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions to yield isorhamnetin and neohesperidin.
  • Oxidation: The flavonoid structure can be oxidized, leading to the formation of various reactive oxygen species.
  • Methylation: Further methylation can occur at hydroxyl groups, altering its solubility and biological activity.

These reactions play a crucial role in the compound's stability and reactivity in biological systems.

Isorhamnetin-3-O-neohespeidoside exhibits several biological activities:

  • Antioxidant Properties: It has demonstrated significant antioxidant activity, which helps in neutralizing free radicals and protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Activity: Preliminary research suggests potential antimicrobial properties against certain bacteria and fungi, although further studies are needed to confirm these effects.

These activities contribute to its potential therapeutic applications.

Synthesis of Isorhamnetin-3-O-neohespeidoside can be achieved through:

  • Natural Extraction: Isolation from plants such as Pollen typhae using solvent extraction methods.
  • Chemical Synthesis:
    • Starting from isorhamnetin, a series of reactions involving glycosylation with neohesperidin can be employed.
    • Enzymatic synthesis using specific glycosyltransferases offers a more environmentally friendly approach.

These methods are essential for producing the compound for research and pharmaceutical applications.

Isorhamnetin-3-O-neohespeidoside has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is used in dietary supplements aimed at improving health.
  • Pharmaceuticals: Potential use in developing drugs targeting inflammatory diseases or oxidative stress-related conditions.
  • Cosmetics: Incorporated into skincare products for its protective effects against skin aging and damage.

These applications highlight its versatility in various industries.

Research on interaction studies involving Isorhamnetin-3-O-neohespeidoside includes:

  • Drug Interactions: Investigations into how this compound interacts with conventional drugs, particularly those metabolized by cytochrome P450 enzymes.
  • Synergistic Effects: Studies exploring the combined effects of Isorhamnetin-3-O-neohespeidoside with other phytochemicals to enhance therapeutic efficacy.

These studies are crucial for understanding its role in pharmacology and potential side effects.

Isorhamnetin-3-O-neohespeidoside shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
IsorhamnetinC17H12O7Methylated derivative of quercetin
QuercetinC15H10O7Well-known antioxidant and anti-inflammatory
Isorhamnetin-3-O-glucosideC22H22O11Similar glycosylation pattern

Uniqueness of Isorhamnetin-3-O-neohespeidoside

Isorhamnetin-3-O-neohespeidoside stands out due to its unique glycosylation pattern with neohesperidin, which may enhance its solubility and bioavailability compared to other flavonoids. Its specific biological activities also differentiate it from structurally similar compounds, making it a subject of interest for further research in pharmacology and nutrition.

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

624.16903493 g/mol

Monoisotopic Mass

624.16903493 g/mol

Heavy Atom Count

44

Appearance

Yellow powder

Melting Point

194 - 197 °C

Dates

Modify: 2023-08-15

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